AR-C67085

Description

Propriétés

IUPAC Name |

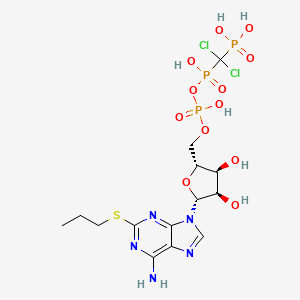

[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIAJZQKKBOFJR-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N5O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AR-C67085

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of AR-C67085, a potent and selective antagonist of the P2Y12 receptor. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on detailed experimental context and quantitative data.

Core Mechanism of Action: P2Y12 Receptor Antagonism

This compound functions as a direct, competitive, and reversible antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for platelet activation and aggregation.[1][2] The primary ligand for the P2Y12 receptor is adenosine diphosphate (ADP). When ADP binds to the P2Y12 receptor on the surface of platelets, it initiates an intracellular signaling cascade that leads to platelet activation, shape change, and aggregation, forming a primary hemostatic plug.[1][2][3]

This compound exerts its antiplatelet effect by binding to the P2Y12 receptor and preventing the binding of its endogenous agonist, ADP.[4] This blockade inhibits the downstream signaling events that are normally triggered by ADP, thereby reducing platelet aggregation and thrombus formation.[1][3]

P2Y12 Receptor Downstream Signaling Pathway

The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[2][5] Upon activation by ADP, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3] cAMP is an important second messenger that, under normal conditions, activates protein kinase A (PKA), which in turn phosphorylates various proteins that inhibit platelet activation.

By preventing the ADP-mediated decrease in cAMP, this compound maintains higher intracellular cAMP levels, thus promoting the inhibition of platelet activation and aggregation.[1][3]

References

- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2Y12 receptor modulation of ADP‐evoked intracellular Ca2+ signalling in THP‐1 human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

AR-C67085: A Technical Whitepaper on a Potent P2Y12 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of AR-C67085, a potent and selective antagonist of the P2Y12 receptor, a key mediator of platelet activation and thrombus formation. This guide synthesizes available data on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. While this compound has been a valuable research tool, this paper also highlights the current gaps in publicly accessible preclinical pharmacokinetic and in vivo efficacy data.

Introduction: The P2Y12 Receptor as a Therapeutic Target

The P2Y12 receptor, historically referred to as the P2T receptor, is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. It plays a crucial role in hemostasis and thrombosis. The binding of its endogenous agonist, adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet aggregation, degranulation, and the stabilization of thrombi. Consequently, antagonism of the P2Y12 receptor is a clinically validated and effective strategy for the prevention of thrombotic events such as myocardial infarction and stroke. This compound emerged as a significant investigational compound due to its high potency and selectivity for the P2Y12 receptor.

Pharmacological Profile of this compound

This compound is a competitive antagonist of the P2Y12 receptor. Its chemical structure, an analogue of adenosine triphosphate (ATP), confers high affinity for the receptor's binding site.

Quantitative Pharmacological Data

| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |

| P2Y12 | Human | Radioligand Binding | pKd | 8.2 | [1] |

| P2Y12 | Human | Platelet Aggregation | IC50 | 2.5 nM | [2] |

| P2Y11 | Human | Functional Assay | EC50 (Agonist) | 8.9 µM | [3] |

| P2Y13 | Not Specified | Functional Assay | EC50 (Antagonist) | 4 nM | [3] |

Note: The agonist activity at the P2Y11 receptor and antagonist activity at the P2Y13 receptor highlight the importance of comprehensive selectivity profiling in drug development. Data for P2Y1, P2Y2, P2Y4, and P2Y6 receptors are not currently available in the public literature.

Mechanism of Action and Signaling Pathways

This compound exerts its antiplatelet effect by competitively blocking the binding of ADP to the P2Y12 receptor. This action inhibits the downstream signaling cascade that is essential for platelet activation and aggregation.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is coupled to the inhibitory G protein, Gαi2. Upon ADP binding, the activated Gαi2 subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels relieve the inhibition of protein kinase A (PKA), which in turn promotes the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K), Akt, and Rap1b. These signaling events ultimately culminate in the conformational change of the glycoprotein IIb/IIIa receptor, enabling fibrinogen binding and platelet aggregation. This compound, by blocking the initial ADP binding, prevents this entire cascade.

Experimental Protocols

The characterization of P2Y12 receptor antagonists like this compound relies on a suite of in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay for P2Y12 Receptor Affinity

This assay determines the binding affinity (Kd or Ki) of a compound for the P2Y12 receptor.

-

Materials:

-

Cell membranes expressing the human P2Y12 receptor.

-

Radioligand (e.g., [³H]-2MeSADP).

-

This compound or other test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

Filtration manifold.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known P2Y12 antagonist (for non-specific binding), or the test compound (this compound).

-

Add the P2Y12 receptor-expressing membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a filtration manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6]

-

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.

-

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Adenosine diphosphate (ADP) solution.

-

This compound or other test compounds.

-

Saline solution.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light transmission aggregometer.

-

Cuvettes and stir bars.

-

-

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add a vehicle control or a specific concentration of this compound to the PRP and incubate for a short period (e.g., 2 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of ADP.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Determine the IC50 value of this compound by testing a range of concentrations and plotting the percentage inhibition of aggregation against the log concentration of the compound.

-

Preclinical Data: A Noteworthy Gap

A comprehensive review of publicly available literature reveals a significant lack of detailed preclinical pharmacokinetic and in vivo efficacy data for this compound. While its potent in vitro activity is well-documented, essential parameters for drug development such as its half-life, clearance, volume of distribution, and oral bioavailability in relevant animal models (e.g., rats, dogs) are not reported. Similarly, specific in vivo studies demonstrating its antithrombotic efficacy in established thrombosis models, such as the ferric chloride-induced thrombosis model, are not publicly accessible. This absence of data limits a full assessment of its potential as a therapeutic agent.

Conclusion

This compound is a potent and selective P2Y12 receptor antagonist that has served as an invaluable tool for elucidating the role of this receptor in platelet biology and thrombosis. Its high affinity and well-characterized in vitro profile make it a benchmark compound for research in this field. However, the lack of publicly available preclinical pharmacokinetic and in vivo efficacy data underscores the challenges in translating potent in vitro activity into a viable clinical candidate. Further research and data disclosure would be necessary to fully appreciate the therapeutic potential of this compound.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

AR-C67085: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Pharmacological Properties, and Experimental Evaluation of a Potent P2Y12 Receptor Antagonist.

This technical guide provides a comprehensive overview of AR-C67085, a key tool compound for studying the P2Y12 receptor. Designed for researchers, scientists, and drug development professionals, this document details its chemical and pharmacological characteristics, provides methodologies for its experimental use, and illustrates the associated signaling pathways.

Chemical Structure and Properties

This compound, also known as PSB-0413, is a synthetic organic compound recognized for its potent and selective antagonist activity at the P2Y12 receptor.[1][2] Its chemical identity and key physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | [[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid[1] |

| Synonyms | AR-C67085MX, ARC-67085, PSB-0413[2] |

| Molecular Formula | C₁₄H₂₂Cl₂N₅O₁₂P₃S[1] |

| Molecular Weight | 648.23 g/mol [1] |

| SMILES | NC1=C2N=CN([C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O)C2=NC(SCCC)=N1 |

| Hydrogen Bond Acceptors | 16[2] |

| Hydrogen Bond Donors | 7[2] |

| Rotatable Bonds | 11[2] |

| Topological Polar Surface Area | 324.63 Ų[2] |

Pharmacological Properties

This compound is a selective and potent antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for ADP-induced platelet aggregation.[3][4] Its primary mechanism of action involves the competitive inhibition of ADP binding to the P2Y12 receptor on platelets, thereby blocking the signaling cascade that leads to thrombus formation.

The pharmacological activity of this compound has been quantified in various in vitro assays. The following table summarizes key activity parameters.

| Parameter | Value | Assay Type | Target | Species | Reference |

| pKB | 8.54 ± 0.06 | ADP-induced platelet aggregation | P2Y12 Receptor | Human | [1] |

| pIC₅₀ | 8.60 | Inhibition of ADP-induced platelet aggregation | P2T Receptor (P2Y12) | Platelets | [5] |

| pKd | 8.2 | Radioligand Binding Assay | P2Y12 Receptor | Human | |

| Ki | ~1 nM (estimated from pKd) | Radioligand Binding Assay | P2Y12 Receptor | Human |

Signaling Pathway

The P2Y12 receptor is a Gi-coupled GPCR. Upon activation by its endogenous ligand ADP, it initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, along with signaling through other pathways such as PI3K activation, culminates in the activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation. This compound competitively blocks the initial step of this pathway, the binding of ADP to the P2Y12 receptor.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of this compound.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the P2Y12 receptor.

Objective: To determine the inhibition constant (Ki) of this compound at the human P2Y12 receptor.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably expressing the human P2Y12 receptor.

-

Radioligand: [³H]-PSB-0413 (a radiolabeled analog of this compound).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-K1 cells expressing the P2Y12 receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of cell membrane suspension (typically 10-20 µg of protein).

-

50 µL of [³H]-PSB-0413 at a fixed concentration (e.g., near its Kd value).

-

50 µL of varying concentrations of this compound (for competition curve) or buffer (for total binding).

-

For non-specific binding, add a high concentration of a non-labeled P2Y12 antagonist (e.g., 10 µM unlabeled this compound).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

ADP-Induced Platelet Aggregation Assay

This protocol details the methodology used to determine the antagonist potency (pKB) of this compound in human platelet-rich plasma.

Objective: To quantify the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

-

Blood Sample: Freshly drawn human venous blood collected into tubes containing an anticoagulant (e.g., heparin).

-

Platelet-Rich Plasma (PRP): Prepared by centrifuging whole blood at a low speed.

-

Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at a high speed.

-

Agonist: Adenosine diphosphate (ADP).

-

Test Compound: this compound.

-

Aggregometer: A light transmission aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP if necessary using PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

-

-

Assay Performance:

-

Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

Add varying concentrations of this compound to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a fixed concentration of ADP.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Generate concentration-response curves for ADP in the absence and presence of different concentrations of this compound.

-

Determine the dose ratio for each concentration of this compound.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA₂ value, which is equivalent to the pKB for a competitive antagonist.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro platelet aggregation inhibition assay.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biology and pharmacology of the platelet P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Dual Pharmacology of AR-C67085 and Its Synonyms: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

AR-C67085, also known by its synonyms PSB 0413 and FPL 67085, is a synthetic organic compound that has garnered significant interest in the field of purinergic signaling. Initially characterized as a potent and selective antagonist of the P2Y12 receptor, a key player in platelet aggregation, subsequent research has revealed a more complex pharmacological profile. This technical guide provides a comprehensive overview of the dual activity of this compound as both a P2Y12 receptor antagonist and a P2Y11 receptor agonist, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Chemical and Pharmacological Properties

This compound is a derivative of adenosine triphosphate (ATP) and acts as a competitive antagonist at the P2Y12 receptor, thereby inhibiting ADP-induced platelet aggregation.[1] Conversely, it has been identified as the most potent known agonist for the human P2Y11 receptor, stimulating its dual signaling pathways.[2] This dual pharmacology makes this compound a unique tool for dissecting the intricate roles of these two closely related P2Y receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound and its radiolabeled form, [3H]PSB 0413, with the P2Y12 and P2Y11 receptors.

Table 1: P2Y12 Receptor Antagonist Activity of this compound/PSB 0413

| Parameter | Species | Value | Assay Type | Reference |

| pIC50 | Human | 8.6 | ADP-induced platelet aggregation | [3] |

| pKd | Human | 8.2 | Radioligand binding | [3] |

| KD | Human | 3.3 ± 0.6 nM | [3H]PSB-0413 binding on intact platelets | [4] |

| KD | Human | 6.5 ± 3.6 nM | [3H]PSB-0413 binding on platelet membranes | [4] |

| KD | Human | 4.57 nM | [3H]PSB-0413 binding on platelet membranes | [5] |

| Bmax | Human | 425 ± 50 sites/platelet | [3H]PSB-0413 binding on intact platelets | [4] |

| Bmax | Human | 0.5 ± 0.2 pmol/mg protein | [3H]PSB-0413 binding on platelet membranes | [4] |

| Bmax | Human | 7.66 pmol/mg protein | [3H]PSB-0413 binding on platelet membranes | [5] |

| KD | Mouse | 14 ± 4.5 nM | [3H]PSB-0413 binding on intact platelets | [4] |

| KD | Mouse | 9.1 ± 5.3 nM | [3H]PSB-0413 binding on platelet membranes | [4] |

| Bmax | Mouse | 634 ± 87 sites/platelet | [3H]PSB-0413 binding on intact platelets | [4] |

| Bmax | Mouse | 0.7 ± 0.3 pmol/mg protein | [3H]PSB-0413 binding on platelet membranes | [4] |

Table 2: P2Y11 Receptor Agonist Activity of this compound

| Parameter | Species | Value | Assay Type | Reference |

| pEC50 | Human | 8.52 | Not specified | [3] |

| pEC50 | Human | 5.82 | Phospholipase C activity | [3] |

| EC50 | Human | 1500 nM | Phospholipase C activity | [3] |

Signaling Pathways

The dual activity of this compound allows it to modulate two distinct signaling cascades, leading to opposing physiological outcomes in different cellular contexts.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[6] Upon antagonism by this compound, the ADP-mediated signaling cascade is blocked. This pathway is central to platelet activation and aggregation.[7]

Caption: P2Y12 receptor antagonist activity of this compound.

P2Y11 Receptor Signaling Pathway

The human P2Y11 receptor is unique among P2Y receptors as it couples to both Gq and Gs G-proteins.[8][9][10] Agonism by this compound simultaneously activates both the phospholipase C (PLC) and adenylyl cyclase (AC) pathways.

Caption: P2Y11 receptor agonist activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's pharmacological effects. The following sections outline key experimental protocols.

Radioligand Binding Assay for P2Y12 Receptor

This protocol describes the use of [3H]PSB-0413 (the radiolabeled form of this compound) to determine the density and affinity of P2Y12 receptors on platelets.[11]

Caption: Workflow for P2Y12 radioligand binding assay.

Methodology:

-

Platelet Membrane Preparation: Isolate platelets from whole blood by differential centrifugation. Lyse the platelets in a hypotonic buffer and prepare a membrane fraction by ultracentrifugation.

-

Binding Assay: In a 96-well plate, incubate the platelet membranes with a fixed concentration of [3H]PSB-0413.

-

Saturation Binding: Use increasing concentrations of [3H]PSB-0413 to determine KD and Bmax. Non-specific binding is determined in the presence of a high concentration of a non-labeled P2Y12 antagonist (e.g., unlabeled this compound).

-

Competition Binding: Use a fixed concentration of [3H]PSB-0413 and increasing concentrations of a competing unlabeled ligand to determine the Ki of the competitor.

-

-

Incubation: Incubate the plate at room temperature for a defined period to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to calculate KD, Bmax, and Ki values.

cAMP Accumulation Assay for P2Y11 Receptor

This assay measures the ability of this compound to stimulate cAMP production in cells expressing the P2Y11 receptor.

Caption: Workflow for P2Y11 cAMP accumulation assay.

Methodology:

-

Cell Culture: Culture a cell line stably or transiently expressing the human P2Y11 receptor (e.g., CHO-K1 or 1321N1 cells) in 96-well plates.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add increasing concentrations of this compound to the wells and incubate for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value for this compound-induced cAMP accumulation.

Calcium Mobilization Assay for P2Y11 Receptor

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled P2Y11 receptor by this compound.[12][13][14][15][16]

Caption: Workflow for P2Y11 calcium mobilization assay.

Methodology:

-

Cell Culture: Seed cells expressing the P2Y11 receptor in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorometric imaging plate reader or a fluorescence microplate reader.

-

Stimulation: Add increasing concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately begin recording the changes in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the concentration-response curve to calculate the EC50 value.

Conclusion

This compound and its synonyms, PSB 0413 and FPL 67085, represent a fascinating class of molecules with a dualistic pharmacological profile. Their ability to act as a potent antagonist at the P2Y12 receptor and a potent agonist at the P2Y11 receptor provides a unique opportunity for researchers to investigate the distinct and overlapping roles of these purinergic receptors in various physiological and pathological processes. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for scientists in the fields of pharmacology, drug discovery, and molecular biology, facilitating further exploration of the therapeutic potential of targeting P2Y11 and P2Y12 receptors.

References

- 1. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. logosbio.com [logosbio.com]

Is AR-C67085 commercially available for research?

For research use only. Not for human or veterinary use.

AR-C67085 is a potent and selective antagonist of the P2Y12 receptor, a key player in ADP-mediated platelet aggregation. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies.

Commercial Availability

This compound is commercially available for research purposes from various suppliers. MedchemExpress and MedKoo Biosciences are among the companies that list this product.[1][2] It is important to note that some suppliers may offer it through custom synthesis.[2]

Core Technical Data

This compound is a synthetic organic compound with the following properties:

| Property | Value | Reference |

| Synonyms | AR-C67085MX, PSB 0413, FPL 67085 | [1] |

| Function | Platelet P2Y12 Receptor Antagonist | [1] |

| CAS Number | 164992-25-0 | [2] |

| Molecular Formula | C₁₄H₂₂Cl₂N₅O₁₂P₃S | [2] |

| Molecular Weight | 648.23 g/mol | [2] |

| pIC₅₀ | 8.60 (for inhibition of ADP-induced platelet aggregation) | [1] |

| pKB | 8.54 (for competitive antagonism of the final extent of ADP-induced platelet aggregation) | [3] |

| Purity | >98% (refer to supplier's Certificate of Analysis) | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [2] |

Signaling Pathway of the P2Y12 Receptor

This compound exerts its effect by blocking the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gαi subunit.[1][4] Activation of the P2Y12 receptor by its endogenous ligand, adenosine diphosphate (ADP), leads to two primary signaling cascades that promote platelet activation and aggregation:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key regulator of actin dynamics and platelet shape change.[1]

-

Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits activate PI3K, which in turn activates Akt (Protein Kinase B).[1] This pathway contributes to the conformational change of the glycoprotein IIb/IIIa receptor, increasing its affinity for fibrinogen and ultimately leading to platelet aggregation.[1]

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.

Materials:

-

Freshly drawn human whole blood collected in tubes containing an anticoagulant (e.g., heparin).

-

Platelet-rich plasma (PRP) prepared by centrifugation.

-

Adenosine diphosphate (ADP) solution.

-

This compound stock solution (dissolved in DMSO).

-

Saline solution (0.85%).

-

Platelet aggregometer.

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed.

-

Dilute the PRP with an equal volume of saline solution.

-

Pre-incubate the diluted PRP samples at 37°C for 10 minutes.

-

Add varying concentrations of this compound or vehicle (DMSO) to the PRP samples and incubate for a specified time (e.g., 3 minutes) at 37°C.[5]

-

Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).[5]

-

Record the aggregation curves using a platelet aggregometer.

-

Analyze the data to determine the extent of inhibition by this compound. The pIC₅₀ value can be calculated from the dose-response curve.

Adenylyl Cyclase Activity Assay

This assay can be used to confirm the mechanism of action of this compound by measuring its effect on adenylyl cyclase activity.

Materials:

-

Platelet membrane preparations or cells expressing the P2Y12 receptor.

-

This compound.

-

ADP.

-

ATP, including a radiolabeled version (e.g., [α-³²P]ATP) for radioactive assays or fluorescent probes for fluorometric assays.

-

Assay buffer containing Mg²⁺.

-

Phosphodiesterase inhibitor (e.g., theophylline).

-

Scintillation counter or fluorometer.

Procedure (General Outline):

-

Prepare platelet membranes or cultured cells.

-

Pre-incubate the membranes/cells with this compound or vehicle.

-

Add ADP to stimulate the P2Y12 receptor.

-

Initiate the enzymatic reaction by adding ATP (and the tracer).

-

Incubate for a defined period at a controlled temperature (e.g., 30°C).

-

Stop the reaction.

-

Separate the newly synthesized cAMP from unreacted ATP. This can be achieved using column chromatography (e.g., Dowex and Alumina columns) or other methods.[6][7]

-

Quantify the amount of cAMP produced using a scintillation counter or fluorometer.[8][9]

-

Compare the cAMP levels in the presence and absence of this compound to determine its inhibitory effect on the ADP-mediated suppression of adenylyl cyclase.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay of cyclic AMP can provide a highly sensitive assay for adenylate cyclase, even at very high ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

AR-C67085: A Technical Guide to Safety and Handling for Research Professionals

Disclaimer: This document provides a summary of available information and general safety guidelines for the handling of AR-C67085. Specific toxicological properties of this compound have not been extensively documented and, as such, it should be handled as a substance of unknown toxicity. All laboratory personnel must adhere to the safety protocols established by their institution and the Occupational Safety and Health Administration (OSHA). This guide is intended for use by trained professionals in a controlled laboratory setting.

Introduction

This compound is a potent and selective antagonist of the P2Y12 receptor, playing a crucial role in research related to platelet aggregation and thrombosis. As a valuable tool in drug development and scientific investigation, it is imperative that researchers, scientists, and all laboratory personnel are knowledgeable about the appropriate safety and handling procedures for this compound. Due to the limited availability of specific safety data, a cautious approach, treating this compound as a potentially hazardous substance, is mandatory.

Physicochemical and General Safety Data

While specific quantitative toxicological data for this compound is not publicly available, the following table summarizes its known physicochemical properties and general safety recommendations.

| Property | Value/Recommendation | Source |

| Chemical Name | 2-[[2-Chloro-6-[[(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)amino]carbonyl]phenyl]amino]adenosine-5'-(N-ethyl)uronamide | N/A |

| CAS Number | 164992-25-0 | [1] |

| Molecular Formula | C14H22Cl2N5O12P3S | [1] |

| Molecular Weight | 648.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage | Store at -20°C. | [1] |

| Solubility | Soluble in DMSO | N/A |

| Hazard Statement | For research use only. Not for human or veterinary use. | [1][2] |

| Toxicity | Unknown. Treat as a potentially hazardous substance. | N/A |

Hazard Identification and General Precautions

Given the lack of specific toxicity data, this compound should be handled with the universal precautions applied to chemicals of unknown hazard. The primary routes of potential exposure are inhalation, ingestion, and skin or eye contact.

General Handling Precautions:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Avoid the generation of dust or aerosols.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling, even if gloves have been worn.[4]

-

Do not eat, drink, or smoke in areas where the compound is handled, stored, or processed.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |

| Body Protection | A laboratory coat. |

| Respiratory Protection | Not generally required if handled in a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator is necessary. |

Storage and Disposal

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

The recommended storage temperature is -20°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Contaminated packaging should be treated as hazardous waste.

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were found in the public domain. It is the responsibility of the principal investigator to develop and implement a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5][6] This plan should detail standard operating procedures for the safe use of this compound, including engineering controls, personal protective equipment, and emergency procedures.

Visualized Safety Workflow

The following diagram illustrates a general workflow for the safe handling of a research chemical with unknown toxicity, such as this compound.

Caption: A logical workflow for safely handling this compound in a laboratory setting.

References

The Role of AR-C67085 in Purinergic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous form of extracellular communication, is mediated by purine and pyrimidine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). These molecules act as signaling molecules by binding to specific purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors. Among the P2Y receptor subtypes, the P2Y12 receptor plays a pivotal role in platelet activation and aggregation, making it a critical target for antithrombotic therapies.

This technical guide provides an in-depth exploration of AR-C67085, a potent and selective antagonist of the P2Y12 receptor. We will delve into its mechanism of action within the intricate purinergic signaling pathways, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, hematology, and drug development.

This compound: A Selective P2Y12 Receptor Antagonist

This compound, also known as PSB-0413, is a synthetic organic molecule that acts as a competitive and reversible antagonist of the P2Y12 receptor. Its high affinity and selectivity for the P2Y12 receptor have made it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor, particularly in the context of thrombosis and hemostasis.

Quantitative Data for this compound

The potency and affinity of this compound for the P2Y12 receptor have been quantified through various in vitro assays. The following tables summarize key binding and functional data.

| Parameter | Value | Species | Assay Type | Reference |

| pIC50 | 8.6 | Human | Inhibition of ADP-induced platelet aggregation | [1] |

| pKd | 8.2 | Human | Radioligand binding assay | [1] |

| pEC50 | 8.89 | Human | Antagonist activity at P2Y12 receptor | [1] |

| pKB | 8.54 | Human | Inhibition of ADP-induced platelet aggregation | [2] |

| Kd | 3.3 ± 0.6 nM | Human | Saturation binding with [3H]PSB-0413 on intact platelets | [3] |

| Kd | 6.5 ± 3.6 nM | Human | Saturation binding with [3H]PSB-0413 on platelet membranes | [3] |

| Kd | 4.57 nM | Human | Saturation binding with [3H]PSB-0413 on platelet P2Y12 receptors | [4] |

Purinergic Signaling Pathway of the P2Y12 Receptor

The P2Y12 receptor is a Gi-protein coupled receptor expressed predominantly on the surface of platelets. Its activation by the endogenous agonist ADP triggers a cascade of intracellular events that are central to platelet activation and aggregation. This compound exerts its effect by competitively blocking the binding of ADP to this receptor, thereby inhibiting these downstream signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the P2Y12 receptor and its functional consequences.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of this compound for the P2Y12 receptor. The tritiated form of this compound, [3H]PSB-0413, is commonly used.

Methodology:

-

Membrane Preparation:

-

Human platelets are isolated from whole blood by differential centrifugation.

-

Platelet pellets are washed and then lysed by sonication in a hypotonic buffer.

-

The lysate is centrifuged to pellet the cell membranes containing the P2Y12 receptors.

-

The membrane pellet is resuspended in an appropriate assay buffer.

-

-

Saturation Binding Assay:

-

A fixed amount of platelet membrane preparation is incubated with increasing concentrations of [3H]PSB-0413.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled P2Y12 antagonist (e.g., unlabeled this compound or cangrelor).

-

Incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

-

-

Competition Binding Assay:

-

A fixed concentration of [3H]PSB-0413 (typically at or below its Kd) is incubated with the platelet membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound or other P2Y12 ligands).

-

The incubation and filtration steps are the same as in the saturation binding assay.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Platelet-poor plasma (PPP) is prepared by centrifuging a separate aliquot of blood at a high speed. PPP is used to set the 100% aggregation baseline.

-

-

Light Transmission Aggregometry (LTA):

-

A sample of PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission.

-

The PRP is stirred continuously at 37°C.

-

A baseline light transmission is established (0% aggregation). The light transmission through PPP is set as 100% aggregation.

-

This compound or vehicle control is added to the PRP and incubated for a short period.

-

Platelet aggregation is induced by adding a known concentration of ADP.

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

The change in light transmission is recorded over time to generate an aggregation curve.

-

The inhibitory effect of this compound is quantified by comparing the extent of aggregation in its presence to the control. The IC50 value, the concentration of this compound that causes 50% inhibition of ADP-induced aggregation, can be determined.

-

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to block the ADP-mediated inhibition of adenylyl cyclase.

Methodology:

-

Platelet Membrane Preparation:

-

Prepare platelet membranes as described in the radioligand binding assay protocol.

-

-

Adenylyl Cyclase Assay:

-

Platelet membranes are incubated in a reaction mixture containing ATP, Mg2+, and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

To stimulate adenylyl cyclase, forskolin is often added.

-

To assess the inhibitory effect of P2Y12 activation, ADP is included in the reaction.

-

To test the antagonist activity of this compound, it is pre-incubated with the membranes before the addition of ADP.

-

The reaction is allowed to proceed for a defined time at 37°C and then stopped.

-

The amount of cAMP produced is quantified using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

-

The ability of this compound to reverse the ADP-induced inhibition of forskolin-stimulated adenylyl cyclase activity is determined, and an IC50 value can be calculated.

-

Intracellular Calcium Mobilization Assay

This assay measures the effect of this compound on the mobilization of intracellular calcium ([Ca2+]i) following P2Y12 receptor activation.

Methodology:

-

Cell Preparation and Loading:

-

Platelets or cell lines expressing the P2Y12 receptor are used.

-

The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

-

Fluorescence Measurement:

-

The loaded cells are placed in a fluorometer or a fluorescence plate reader.

-

A baseline fluorescence is recorded.

-

This compound or a vehicle control is added to the cells.

-

The P2Y12 receptor is stimulated by the addition of ADP.

-

Upon receptor activation and subsequent G-protein signaling, intracellular calcium is released from internal stores, leading to an increase in the fluorescence of the calcium-sensitive dye.

-

The change in fluorescence intensity is monitored over time.

-

The inhibitory effect of this compound is determined by its ability to block or reduce the ADP-induced increase in intracellular calcium.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2Y12 receptor. Its role in blocking ADP-mediated purinergic signaling in platelets has been extensively studied and has contributed significantly to our understanding of platelet biology and the development of antithrombotic therapies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this critical area of cardiovascular pharmacology. The continued use of this compound and similar compounds in research will undoubtedly lead to further insights into the complex world of purinergic signaling and the development of novel therapeutic strategies for thrombotic disorders.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of AR-C67085: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C67085, also known as PSB-0413, is a synthetic analogue of adenosine triphosphate (ATP) that has been instrumental in the study of purinergic signaling. It is a potent and selective antagonist of the P2Y12 receptor, a crucial component in ADP-mediated platelet aggregation. This central role makes the P2Y12 receptor a key target for antiplatelet therapies used in the prevention of thrombosis and cardiovascular events. Interestingly, the pharmacological profile of this compound is not limited to P2Y12 antagonism; it also exhibits activity at other P2Y receptor subtypes, notably acting as a potent agonist at the P2Y11 receptor and a weak antagonist or partial agonist at the P2Y13 receptor. This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Mechanism of Action

This compound primarily exerts its effects by competitively binding to P2Y receptors. Its most well-characterized action is the potent and selective antagonism of the P2Y12 receptor on platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine diphosphate (ADP), couples to the Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent platelet activation and aggregation. By blocking the binding of ADP to the P2Y12 receptor, this compound effectively inhibits these downstream signaling events, thereby preventing platelet aggregation.

In addition to its well-established role as a P2Y12 antagonist, this compound demonstrates a surprising functional switch at the P2Y11 receptor, where it acts as a potent agonist. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq alpha subunits. Agonism by this compound at this receptor can therefore lead to the stimulation of adenylyl cyclase and an increase in cAMP levels (via Gs), as well as the activation of phospholipase C and subsequent mobilization of intracellular calcium (via Gq).

Furthermore, this compound displays some activity at the P2Y13 receptor, another Gi-coupled ADP receptor. At this receptor, it has been reported to act as a weak antagonist or partial agonist. The physiological consequences of this interaction are less well-defined compared to its effects on P2Y12 and P2Y11 receptors.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the interaction of this compound with human P2Y11 and P2Y12 receptors.

Table 1: Agonist and Antagonist Activity of this compound at P2Y Receptors

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| P2Y11 | Human | Agonist activity against phospholipase C | pEC50 | 5.82 | [1] |

| P2Y11 | Human | - | pEC50 | 8.52 | [1] |

| P2Y12 | Human | Antagonist activity (inhibition of ADP-induced platelet aggregation) | pIC50 | 8.6 | [1] |

| P2Y12 | Human | Antagonist activity against phospholipase C | pEC50 | 8.89 | [1] |

Table 2: Binding Affinity of this compound for the Human P2Y12 Receptor

| Receptor | Species | Radioligand | Parameter | Value | Reference |

| P2Y12 | Human | - | pKd | 8.2 | [1] |

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the P2Y11, P2Y12, and P2Y13 receptors, highlighting the points of interaction for this compound.

Experimental Protocols

Inhibition of ADP-Induced Platelet Aggregation (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to determine the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human venous blood

-

3.2% Sodium Citrate anticoagulant

-

ADP (adenosine diphosphate) stock solution

-

This compound stock solution (in appropriate solvent, e.g., DMSO)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Cuvettes with stir bars

-

Pipettes

Procedure:

-

Blood Collection and PRP/PPP Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Prepare PRP by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature.

-

Carefully transfer the upper PRP layer to a new tube.

-

Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP to set 100% aggregation and PRP to set 0% aggregation.

-

-

Assay:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring.

-

Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain an aggregation curve.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each condition.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

-

Radioligand Binding Assay for P2Y12 Receptor

This protocol describes a radioligand binding assay to determine the affinity of this compound for the human P2Y12 receptor using [3H]PSB-0413 (a radiolabeled form of this compound).

Materials:

-

Human platelet membranes

-

[3H]PSB-0413

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Prepare human platelet membranes from washed platelets by homogenization and differential centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine in the following order:

-

Assay buffer

-

A range of concentrations of unlabeled this compound (for competition assay) or buffer (for saturation assay).

-

A fixed concentration of [3H]PSB-0413 (e.g., at its Kd concentration for competition assay) or a range of concentrations for saturation assay.

-

A fixed amount of platelet membrane protein.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Saturation Assay: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the concentration of [3H]PSB-0413 to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Competition Assay: Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound to determine the IC50 value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay for P2Y11 Receptor Agonism

This protocol describes a cell-based assay to measure the agonist activity of this compound at the P2Y11 receptor by quantifying intracellular cAMP accumulation in CHO cells stably expressing the human P2Y11 receptor.

Materials:

-

CHO-K1 cells stably expressing the human P2Y11 receptor

-

Cell culture medium and supplements

-

This compound

-

Forskolin (optional, to potentiate the signal)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF)

-

Multi-well plates

Procedure:

-

Cell Culture:

-

Culture the CHO-hP2Y11 cells in appropriate multi-well plates until they reach the desired confluency.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add various concentrations of this compound to the cells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced at each concentration of this compound.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value and Emax.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of purinergic signaling. Its potent and selective antagonism of the P2Y12 receptor has been pivotal in elucidating the role of this receptor in platelet function and thrombosis. The compound's additional activities at P2Y11 and P2Y13 receptors, while adding a layer of complexity, also provide opportunities to explore the pharmacology of these less-characterized receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies of P2Y receptor pharmacology and related physiological processes.

References

AR-C67085: A Technical Guide for Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AR-C67085, a potent and selective P2Y12 receptor antagonist, as a valuable research tool in the field of thrombosis. This document details its mechanism of action, quantitative data on its potency, and detailed experimental protocols for its application in both in vitro and in vivo thrombosis models.

Core Concepts: Mechanism of Action

This compound is a competitive antagonist of the P2Y12 receptor, a key player in platelet activation and subsequent thrombus formation.[1] The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets that is activated by adenosine diphosphate (ADP). Upon ADP binding, the P2Y12 receptor couples to the inhibitory G protein, Gi. This initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting adenylyl cyclase.[2] Lowered cAMP levels, in turn, reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation.[3][4][5] By competitively blocking the binding of ADP to the P2Y12 receptor, this compound prevents this signaling cascade, thereby maintaining higher levels of intracellular cAMP and inhibiting platelet aggregation and thrombus formation.[1][2]

Quantitative Data

The potency of this compound as a P2Y12 receptor antagonist has been quantified through radioligand binding and functional platelet aggregation assays.

| Parameter | Value | Description | Reference |

| pKB | 8.54 ± 0.06 | The negative logarithm of the antagonist's dissociation constant (KB), determined from the parallel rightward shift of the ADP concentration-response curve in human platelet-rich plasma. This value indicates high antagonist potency. | [1] |

| Ki | ~2.88 nM | The inhibition constant, representing the concentration of this compound required to occupy 50% of the P2Y12 receptors in the absence of the agonist (ADP). This value was calculated from the pKB (Ki = 10^-pKB). | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the intricate processes involved in thrombosis research using this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol details the methodology to determine the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

1. Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

2. Platelet Aggregation Measurement:

-

Pre-warm PRP aliquots to 37°C for 10 minutes.

-

Place a cuvette with PRP into a light transmission aggregometer and establish a baseline reading.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission for at least 5 minutes.

3. Data Analysis:

-

Measure the maximum aggregation percentage for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.

-

From the parallel rightward shift of the ADP concentration-response curves in the presence of different concentrations of this compound, the pKB can be calculated using the Schild equation.[1]

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol describes a widely used murine model to assess the in vivo antithrombotic efficacy of this compound.[6][7][8][9][10]

1. Animal Preparation:

-

Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Make a midline cervical incision and carefully dissect to expose the common carotid artery.

2. Drug Administration:

-

Administer this compound or vehicle control via a suitable route (e.g., intravenous injection into the tail vein) at a predetermined time before thrombosis induction.

3. Thrombosis Induction:

-

Place a small piece of filter paper (e.g., 1 x 2 mm) saturated with a ferric chloride (FeCl3) solution (e.g., 5-10% w/v) on top of the exposed carotid artery for a defined period (e.g., 3 minutes).[9]

-

After the exposure time, remove the filter paper and rinse the area with saline.

4. Monitoring and Data Analysis:

-

Monitor blood flow in the carotid artery using a Doppler flow probe or intravital microscopy.

-

Record the time from the application of FeCl3 until complete occlusion of the artery (cessation of blood flow).

-

Compare the time to occlusion in the this compound-treated group with the vehicle-treated control group to determine the antithrombotic effect.

Conclusion

This compound serves as a highly specific and potent research tool for investigating the role of the P2Y12 receptor in thrombosis and for the preclinical evaluation of novel antiplatelet therapies. Its competitive mechanism of action and well-characterized potency make it an ideal candidate for in-depth studies of platelet signaling and for validating new therapeutic targets in the complex process of thrombus formation. The detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their thrombosis research endeavors.

References

- 1. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP signaling regulates platelet myosin light chain (MLC) phosphorylation and shape change through targeting the RhoA-Rho kinase-MLC phosphatase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

Methodological & Application

Application Notes and Protocols for AR-C67085 Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C67085 is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor on the surface of platelets. The activation of the P2Y12 receptor by adenosine diphosphate (ADP) plays a crucial role in amplifying and sustaining platelet activation and aggregation, processes central to hemostasis and thrombosis. Consequently, P2Y12 receptor antagonists are a major class of antiplatelet drugs used in the prevention and treatment of cardiovascular diseases.

These application notes provide a detailed protocol for an in vitro platelet aggregation assay using this compound to inhibit ADP-induced platelet aggregation. This assay is a fundamental tool for studying the efficacy and mechanism of action of P2Y12 inhibitors, screening new antiplatelet compounds, and investigating platelet signaling pathways. The protocol is based on the principle of light transmission aggregometry (LTA), the gold standard for assessing platelet function.

Data Presentation

The inhibitory effect of this compound on ADP-induced platelet aggregation is concentration-dependent. The following table summarizes representative quantitative data obtained from in vitro studies.

| Parameter | Value | Reference |

| Antagonism Type | Competitive | [1] |

| pKB | 8.54 ± 0.06 | [1] |

| Approximate IC50 | ~3 nM | Calculated from pKB |

Note: The pKB value represents the negative logarithm of the equilibrium dissociation constant (KB) of the antagonist. A higher pKB indicates a higher affinity of the antagonist for the receptor. The IC50 (half-maximal inhibitory concentration) can be estimated from the pKB value and is dependent on the concentration of the agonist (ADP) used in the assay. The provided IC50 is an approximation and may vary based on experimental conditions.

Experimental Protocols

This section details the methodology for performing a platelet aggregation assay to evaluate the inhibitory effect of this compound.

Materials and Reagents

-

This compound hydrochloride (Tocris Bioscience or equivalent)

-

Adenosine diphosphate (ADP) (Sigma-Aldrich or equivalent)

-

3.2% Sodium citrate anticoagulant

-

Saline (0.9% NaCl)

-

Bovine Serum Albumin (BSA)

-

Tyrode's buffer (optional, for washed platelet studies)

-

Platelet aggregation cuvettes with stir bars

-

Micropipettes and sterile tips

-

Light Transmission Aggregometer

Blood Collection and Preparation of Platelet-Rich Plasma (PRP)

-

Donor Selection: Collect blood from healthy, consenting donors who have abstained from antiplatelet medications (e.g., aspirin, clopidogrel) for at least two weeks prior to donation.

-

Venipuncture: Draw whole blood using a 19- or 21-gauge needle into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate). The first 2-3 mL of blood should be discarded to avoid activation by tissue thromboplastin.

-

Centrifugation for PRP: To obtain platelet-rich plasma (PRP), centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

-

PRP Collection: Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette, avoiding the buffy coat (the thin, white layer of leukocytes) and red blood cells. Pool the PRP into a sterile polypropylene tube.

-

Preparation of Platelet-Poor Plasma (PPP): To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.

-

Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (typically 2.5-3.0 x 10⁸ platelets/mL) using autologous PPP.

-

Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes but no longer than 4 hours before use.

Platelet Aggregation Assay Protocol

-

Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration:

-

Pipette 450 µL of PPP into an aggregation cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation (maximum light transmission) baseline.

-

Pipette 450 µL of PRP into another cuvette with a stir bar and place it in a sample well. Set this as the 0% aggregation (minimum light transmission) baseline.

-

-

Assay Procedure:

-

Pipette 450 µL of the adjusted PRP into a fresh aggregation cuvette containing a magnetic stir bar. Place the cuvette in the sample well of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes with stirring (typically 900-1200 rpm).

-